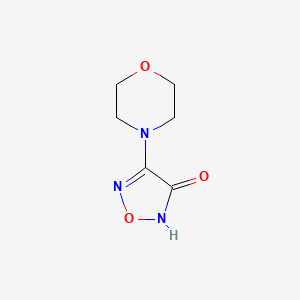

3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

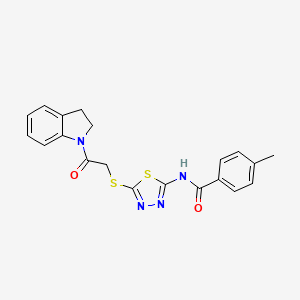

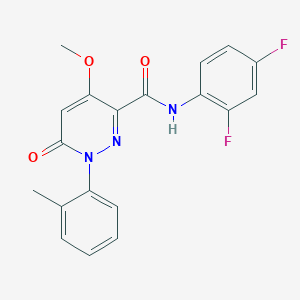

3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole is a chemical compound with the molecular formula C6H9N3O2S . It is an off-white solid . This compound is an intermediate for the preparation of Timolol , a medication used to treat high blood pressure, a type of chest pain called angina, and a number of eye conditions.

Molecular Structure Analysis

The molecular weight of this compound is 187.22 . The InChI code is 1S/C6H9N3O2S/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10) . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

This compound has a melting point of 200-204 °C . Its predicted density is 1.69±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol when heated and sonicated . The predicted pKa value is 6.20±0.40 .Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of Gefitinib , a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It is used in the treatment of non-small cell lung cancer. The synthesis involves a series of reactions starting from methyl 3-hydroxy-4-methoxybenzoate, including alkylation, nitration, reduction, cyclization, chlorination, and amination .

Antiplasmodial Activity

Analogues of morpholine, which include the oxadiazole ring, have been evaluated for their antiplasmodial properties against the malaria parasite Plasmodium falciparum . These studies are crucial for developing new antimalarial drugs as resistance to current treatments continues to grow.

Material Science

In material science, derivatives of this compound are explored for their potential use in creating new materials with specific properties. For instance, halogenated heterocycles like 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole are studied for their utility in various applications .

Biochemical Research

The biochemical applications of this compound include its role as an intermediate in the preparation of Timolol , a medication used to treat glaucoma . It is also used in the synthesis of other bioactive molecules that can interact with biological systems in specific ways.

Chemistry

In chemistry, this compound is utilized in various synthetic pathways to create complex molecules. Its reactivity and functional groups make it a versatile building block for constructing larger, more complex chemical structures .

Pharmacology

In pharmacology, the focus is on the drug development process, where this compound’s derivatives are synthesized and tested for their therapeutic potential. The synthesis of Gefitinib is a prime example of its application in creating drugs that target specific proteins involved in cancer cell growth .

Medicinal Chemistry

The compound is used in medicinal chemistry to create molecules with potential therapeutic effects. Its structure is manipulated to synthesize analogs that can be screened for activity against various diseases, including cancer and infectious diseases .

Safety and Hazards

The compound may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash all exposed external body areas thoroughly after handling .

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound “3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole” are currently unknown. The compound is structurally similar to other morpholino compounds, which have been found to interact with various biological targets . .

Mode of Action

Morpholino compounds are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways

Biochemical Pathways

The biochemical pathways affected by “3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole” are currently unknown. Given the structural similarity to other morpholino compounds, it is possible that this compound may affect similar pathways, such as signal transduction or metabolic pathways . .

Pharmacokinetics

Morpholino compounds are generally known for their good bioavailability and stability . .

Result of Action

The molecular and cellular effects of “3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole” are currently unknown. Based on the structural similarity to other morpholino compounds, it is possible that this compound may have similar effects, such as modulation of signal transduction or alteration of protein conformation . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound

properties

IUPAC Name |

4-morpholin-4-yl-1,2,5-oxadiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJSBCUEGGTNLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NONC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)acetamide](/img/structure/B2862937.png)

![1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2862939.png)

![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)